tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate
Description
This compound is a heterocyclic organic molecule featuring:
- A tert-butyl carbamate group at the piperidine nitrogen, serving as a protective group for amines during synthesis .
- A piperidine ring substituted at the 4-position with a 1H-pyrrolo[3,2-b]pyridine moiety, a bicyclic aromatic system combining pyrrole and pyridine rings.
- Applications as a key intermediate in pharmaceuticals, particularly kinase inhibitors (e.g., crizotinib derivatives) .
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)13-11-19-14-5-4-8-18-15(13)14/h4-5,8,11-12,19H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBFPFMDWOUAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and suitable reagents.
Introduction of the piperidine moiety: This step involves the reaction of the pyrrolo[3,2-b]pyridine core with piperidine derivatives under suitable conditions.
Protection of the amine group: The tert-butyl group is introduced to protect the amine functionality, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolo[3,2-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Biological Activities
This compound has shown promise in several biological assays:
Anticancer Activity
Case studies have indicated that tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.
Neuropharmacological Effects
Research suggests that this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders:
- Target Receptors : Dopamine and serotonin receptors.
- Observed Effects : Anxiolytic and antidepressant-like effects in animal models.
Therapeutic Implications
The unique structure of this compound allows for the development of novel therapeutic agents targeting specific pathways involved in disease processes.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various downstream effects in cells or organisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s analogs differ in heterocyclic systems , substituents , and stereochemistry , influencing their physicochemical properties and biological activity.
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The tert-butyl group enhances lipophilicity, but polar substituents (e.g., hydroxyl, amino) in analogs like ’s compound improve aqueous solubility .
- Molecular Weight : Higher molecular weights (e.g., 691.5 g/mol in crizotinib intermediates) may limit blood-brain barrier permeability, restricting CNS applications .
Biological Activity
Tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate (CAS Number: 148581-42-4) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tert-butyl group, a piperidine ring, and a pyrrolo[3,2-b]pyridine moiety. These characteristics suggest potential utility in various biological applications, particularly in neuropharmacology.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as a neuroprotective agent . Its potential mechanisms of action may involve modulation of neurotransmitter systems, which could have implications for treating neurodegenerative diseases and mood disorders.
Initial studies suggest that this compound may interact with various neurotransmitter receptors. This interaction could influence neurotransmission pathways, potentially leading to neuroprotective effects. However, detailed binding affinity studies and mechanisms of action are still required to fully understand its pharmacological profile.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate | C₁₇H₂₃N₃O₂ | Similar piperidine structure but different pyridine orientation |
| Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate | C₁₇H₂₃N₃O₂ | Contains a dimethylamino group affecting solubility and reactivity |
| Tert-butyl 4-(aminomethyl)-4-hydroxyazepane-1-carboxylate | C₁₇H₂₃N₃O₂ | Features an azepane ring instead of piperidine |
This comparison highlights the diversity within this class of chemicals while emphasizing the unique structural features and potential applications of this compound.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Neuroprotective Effects : A study indicated that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .
- Anti-inflammatory Activity : Research has shown that derivatives of pyrrolopyridine compounds can exhibit anti-inflammatory effects through inhibition of COX enzymes . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
- Drug Development : The compound's structural features have made it a candidate for drug development targeting various neurological disorders. Studies have indicated promising results in preclinical models .
Q & A
Q. Basic
- Respiratory protection : Use NIOSH-approved respirators to avoid inhalation of fine particulates .
- Hand/Eye protection : Wear nitrile gloves and chemical goggles to prevent skin/eye contact. Eyewash stations must be accessible .
- Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- Hazard mitigation : Avoid open flames; the compound may produce toxic fumes under thermal stress .
What synthetic routes are employed to prepare this compound?
Q. Basic
- Key steps :
- Coupling reactions : Use Suzuki-Miyaura cross-coupling to attach the pyrrolopyridine moiety to the piperidine ring. Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts .
- Boc protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Which analytical techniques are effective for characterizing this compound?
Q. Basic
How can coupling reactions involving the pyrrolo[3,2-b]pyridine moiety be optimized?
Q. Advanced
- Catalyst screening : Test Pd(OAc)₂ with XPhos ligands to enhance cross-coupling efficiency .
- Solvent optimization : Use tetrahydrofuran (THF)/H₂O (3:1) at 80°C for improved solubility of boronic acid intermediates .
- Yield enhancement : Add molecular sieves (4Å) to scavenge moisture and prevent hydrolysis of sensitive intermediates .
How can discrepancies in spectroscopic data during structural elucidation be resolved?
Q. Advanced
- Multi-technique validation : Cross-reference NMR, HRMS, and IR data to resolve ambiguous peaks (e.g., overlapping signals in aromatic regions) .
- Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at suspected sites to confirm assignments .
What strategies identify and quantify impurities in synthesized batches?
Q. Advanced
- HPLC-MS profiling : Use a C18 column (0.1% formic acid in H₂O/MeCN) to separate by-products. Compare retention times and fragmentation patterns with standards .
- Limit tests : Apply ICP-MS to detect heavy metal residues (e.g., Pd) from catalytic steps; acceptable limits <10 ppm .
- Stability studies : Accelerate degradation under heat/light (40°C, 75% RH) and monitor via TLC for decomposition products .
How do computational methods assist in predicting reactivity?
Q. Advanced
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .
- Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
- Kinetic modeling : Optimize reaction parameters (e.g., temperature, catalyst loading) using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
